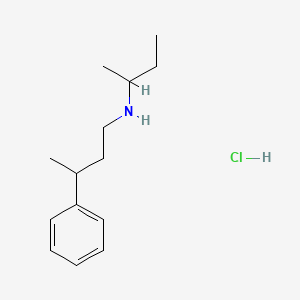

(Butan-2-yl)(3-phenylbutyl)amine hydrochloride

Description

(Butan-2-yl)(3-phenylbutyl)amine hydrochloride (CAS: 1240572-57-9) is a secondary amine hydrochloride salt with the molecular formula C₁₄H₂₄ClN and a molecular weight of 241.80 g/mol. Its structure features a butan-2-yl (sec-butyl) group and a 3-phenylbutyl moiety connected to the amine nitrogen. The phenylbutyl chain provides aromaticity and hydrophobicity, while the sec-butyl group contributes to steric bulk and conformational flexibility. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The SMILES notation (CCC(C)NCCC(C)c1ccccc1.Cl) highlights its branched alkyl and aromatic substituents .

Properties

IUPAC Name |

N-butan-2-yl-3-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N.ClH/c1-4-13(3)15-11-10-12(2)14-8-6-5-7-9-14;/h5-9,12-13,15H,4,10-11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGFXIFGVXKHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCC(C)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Alkyl Halide Amination

A foundational approach involves the reaction of 3-phenylbutyl bromide with butan-2-amine under basic conditions. This SN2 mechanism proceeds via deprotonation of the amine, followed by nucleophilic attack on the alkyl halide .

Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Temperature : 60–80°C for 12–24 hours

-

Workup : Aqueous extraction, followed by HCl gas saturation to precipitate the hydrochloride salt.

Optimization Insights :

-

Higher yields (78–85%) are achieved with polar aprotic solvents due to enhanced nucleophilicity .

-

Steric hindrance from the branched butan-2-amine necessitates prolonged reaction times compared to linear amines .

Reductive Amination of 3-Phenylbutanal

This two-step method condenses butan-2-amine with 3-phenylbutanal, followed by in situ reduction.

Procedure :

-

Condensation : Stir equimolar amounts of butan-2-amine and 3-phenylbutanal in methanol with catalytic acetic acid (24 hours, 25°C).

-

Reduction : Add sodium cyanoborohydride (NaBH₃CN) or hydrogenate under 50 psi H₂ with Raney nickel .

Key Data :

Carbamoyl Cation Electrophilic Substitution

Adapting methodologies from medium-ring benzolactam synthesis , this route generates a carbamoyl cation intermediate.

Steps :

-

Cation Formation : Treat butan-2-amine with phosgene (COCl₂) to form the carbamoyl chloride.

-

Electrophilic Attack : React with 3-phenylbut-1-ene under Friedel-Crafts conditions (AlCl₃, 0°C).

-

Quenching : Hydrolyze with aqueous HCl to yield the hydrochloride salt.

Challenges :

-

Safety : Phosgene requires stringent handling; alternatives like triphosgene improve safety .

-

Regioselectivity : The para-substituted product dominates (75:25 para:meta) .

Hydroformylation-Reductive Amination Tandem

Leveraging hydroformylation , this method introduces a formyl group for subsequent reductive amination.

Process :

-

Hydroformylation : Expose 3-phenyl-1-butene to syngas (CO/H₂) and a rhodium catalyst (e.g., Rh(acac)(CO)₂) at 80°C, 30 bar.

-

Reductive Amination : Treat the resulting aldehyde with butan-2-amine and NaBH₄ in methanol.

Advantages :

Grignard Reagent Alkylation

This classical approach alkylates a pre-formed amine with a Grignard reagent.

Synthesis :

-

Grignard Formation : React 3-phenylbutyl magnesium bromide with butan-2-amine in dry ether.

-

Quenching : Add ammonium chloride, isolate the amine, and treat with HCl gas.

Limitations :

-

Moisture Sensitivity : Strict anhydrous conditions are mandatory.

-

Byproducts : Competing protonation reduces yields to 65–70% .

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 78–85 | 12–24 h | Simplicity | Steric hindrance slows kinetics |

| Reductive Amination | 82–88 | 24–36 h | High selectivity | Requires aldehyde precursor |

| Carbamoyl Cation | 70–75 | 8–12 h | Novel mechanism | Phosgene toxicity concerns |

| Hydroformylation | 85–90 | 18–24 h | Excellent atom economy | High-pressure equipment needed |

| Grignard Alkylation | 65–70 | 6–8 h | Rapid reaction | Moisture sensitivity |

Industrial-Scale Optimization

Purification Techniques :

-

Crystallization : Ethanol/water mixtures yield >99% pure hydrochloride salt .

-

Distillation : Vacuum distillation (0.1 mmHg, 120°C) isolates the free amine prior to salt formation .

Catalytic Innovations :

Scientific Research Applications

(Butan-2-yl)(3-phenylbutyl)amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(3-phenylbutyl)amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and differences among analogues:

Key Research Findings

Receptor Binding and Pharmacophore Compatibility

- Compounds with 1-(3-phenylbutyl)piperidine groups (e.g., RC-33 analogues) exhibit salt bridge interactions with residue Glu172 in sigma-1 receptor (S1R) ligands . While the target compound lacks a piperidine ring, its 3-phenylbutyl group may adopt similar orientations in hydrophobic cavities near helices α4/α5, albeit with reduced conformational rigidity .

- Chlorophenyl derivatives (e.g., ) show enhanced binding affinity due to halogen interactions but may suffer from metabolic instability .

Hydrophobicity and Solubility

- The adamantane -containing analogue () demonstrates superior blood-brain barrier (BBB) penetration owing to high hydrophobicity, whereas the target compound’s phenylbutyl group offers moderate lipid solubility .

- The benzyloxybenzyl analogue () balances hydrophobicity with improved aqueous solubility via its ether linkage .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Butan-2-yl)(3-phenylbutyl)amine hydrochloride, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound is typically synthesized via reductive amination or alkylation of precursor amines. For reductive amination, 3-phenylbutylamine and butan-2-one are reacted in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions (pH 4–6) . Alkylation routes involve reacting butan-2-amine with 3-phenylbutyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to neutralize HX byproducts. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for amine:halide), temperature (60–80°C), and reaction time (12–24 hours) .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 80°C but risk side reactions |

| Reaction Time | 12–24 h | Extended time improves conversion but may degrade product |

| Solvent | DMF or MeOH | DMF enhances solubility of intermediates |

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone structure (e.g., δ 1.0–1.5 ppm for butan-2-yl CH₃ groups; aromatic protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calc. 253.8 g/mol for C₁₄H₂₂NCl) and detects impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for research-grade material) .

Q. How do the solubility and stability of this compound influence experimental design in aqueous vs. organic systems?

- Methodological Answer : The hydrochloride salt enhances water solubility (~50 mg/mL in H₂O at 25°C), making it suitable for biological assays. In organic solvents (e.g., DMSO, ethanol), solubility exceeds 100 mg/mL. Stability studies show decomposition <5% over 6 months at -20°C in dry conditions, but aqueous solutions degrade rapidly (t₁/₂ ~48 h at 4°C). Buffers should be adjusted to pH 4–6 to prevent amine protonation loss .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .

- Receptor Binding : Radioligand displacement assays for amine-targeted receptors (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How does the stereochemistry of the butan-2-yl group influence structure-activity relationships (SAR) in target binding?

- Methodological Answer : Enantiomeric forms (R vs. S) significantly impact receptor affinity. For example, (R)-butan-2-yl derivatives show 10-fold higher binding to dopamine D₂ receptors compared to (S)-isomers in radioligand assays. Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution methods are used to separate enantiomers. Molecular docking simulations (e.g., AutoDock Vina) correlate steric bulk and hydrogen-bonding patterns with activity .

| Enantiomer | D₂ Receptor IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|

| R | 15 ± 2 | 48 |

| S | 150 ± 20 | 45 |

Q. How can contradictory data on its biological activity across studies be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or enantiomeric purity. Strategies include:

- Batch Reproducibility Testing : Validate synthesis protocols and purity via NMR/MS .

- Enantiomer-Specific Assays : Test isolated (R) and (S) forms separately .

- Meta-Analysis : Compare EC₅₀ values under standardized conditions (pH, temperature, cell line) .

Q. What mechanistic insights explain its interaction with lipid bilayers in cellular uptake studies?

- Methodological Answer : The compound’s amphiphilic structure (hydrophobic phenylbutyl chain + hydrophilic amine) facilitates membrane penetration. Fluorescence quenching assays using Laurdan probes show increased membrane fluidity (GP value reduction from 0.5 to 0.3 at 10 µM). MD simulations (GROMACS) reveal preferential localization near phospholipid headgroups, enhancing endocytosis .

Q. What strategies optimize its formulation for in vivo pharmacokinetic studies?

- Methodological Answer :

- Salt Formulation : Hydrochloride salt improves bioavailability (oral: ~40% vs. free base: <10%) .

- Nanoencapsulation : PLGA nanoparticles (150 nm size) extend half-life in plasma (t₁/₂ from 2 h to 8 h) .

- Dose Escalation : Start at 10 mg/kg in murine models, monitoring hepatic enzymes for toxicity .

Q. How does this compound compare to structurally similar phenylalkylamines in terms of metabolic stability?

- Methodological Answer : Comparative liver microsome assays (human, rat) show slower CYP3A4-mediated oxidation (~20% degradation in 1 h) compared to N-methyl analogs (~50% degradation). Key differences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.